1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane
Overview
Description
The compound “1-(2-Chloroethoxy)-2-methoxyethane” is structurally similar to the requested compound . It has a molecular formula of C5H11ClO2, an average mass of 138.593 Da, and a monoisotopic mass of 138.044754 Da .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides the molecular formula and other details for similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and solubility. For the similar compound “1-(2-chloroethoxy)2-methoxyethane”, it has an average mass of 138.593 Da and a monoisotopic mass of 138.044754 Da .Scientific Research Applications
Hydrogen Bonding and Spectral Studies
- Hydrogen Bonding and Phototautomerism : Hexafluoroisopropanol, which is closely related to the compound of interest, was used to study hydrogen bonding of alloxazine derivatives in nonpolar media. This study provided insights into the spectral changes of 3-methyllumichrome in the presence of hexafluoroisopropanol and other hydrogen donor agents, highlighting the compound's utility in modeling studies for understanding hydrogen bonding effects on spectral properties (Szafran, Koziot, & Heelis, 1990).
Chemical Synthesis and Reactivity
- Synthesis of Fluoro-Carbohydrates and Glycosides : A study on the synthesis of 2-deoxy-2-fluoro sugars and their glycosides demonstrated the applicability of electrophilic fluorination reagents, showcasing the broader chemical synthesis capabilities of fluorinated compounds (Burkart, Zhang, Hung, & Wong, 1997).
- Cyclization Reactions : Research on cyclization of perfluorocarboxylic acid halides with alkali metal fluoride, leading to perfluoro-1,4-dioxanes, reveals the potential of fluorinated compounds in facilitating cyclization reactions for the synthesis of complex fluorinated structures (Siegemund & Schwertfeger, 1982).
Molecular Structures and Conformational Studies
- Gas-phase Electron Diffraction Studies : The molecular structures and conformational compositions of related hexafluoropropane derivatives were analyzed using gas-phase electron diffraction, contributing to the understanding of the conformational behaviors of such compounds (Postmyr, 1994).
Environmental and Biological Applications
- Microbial Dehalorespiration : A study on Desulfitobacterium dichloroeliminans strain DCA1's ability to convert vicinal dichloropropanes and butanes into dechlorinated products highlights the environmental relevance of fluorinated compounds in bioremediation processes (De Wildeman, Diekert, Van Langenhove, & Verstraete, 2003).
Advanced Materials and Polymer Science
- Oxidative Polymerization : The oxidative polymerization of 2,6-difluorophenol into crystalline poly(2,6-difluoro-1,4-phenylene oxide) using Fe-salen complex showcases the role of fluorinated compounds in the synthesis of advanced polymeric materials (Ikeda, Tanaka, Uyama, & Kobayashi, 2000).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For a similar compound “2-(2-(2-Chloroethoxy)ethoxy)ethanol”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin irritation, serious eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF6O/c6-1-2-13-5(11,12)3(7)4(8,9)10/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNVUOKUALXDDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382102 | |
Record name | 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2926-99-0 | |
Record name | 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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